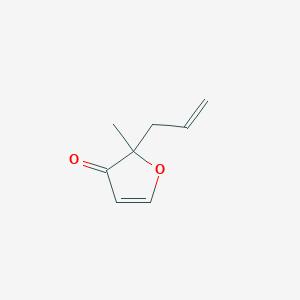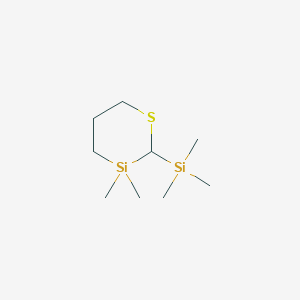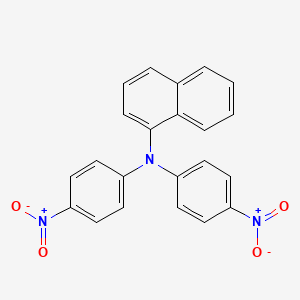
N,N-Bis(4-nitrophenyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-nitrophenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two nitrophenyl groups attached to a naphthalen-1-amine core. It is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-nitrophenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-nitrobenzaldehyde under specific conditions. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the use of palladium catalysts and phosphine ligands. The reaction is carried out in the presence of a base, such as sodium tert-butoxide, and a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-nitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: N,N-Bis(4-aminophenyl)naphthalen-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
N,N-Bis(4-nitrophenyl)naphthalen-1-amine has been extensively studied for its applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: Investigated for its potential in the development of advanced materials with unique electronic properties.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Explored for its potential as a fluorescent probe and in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Bis(4-nitrophenyl)naphthalen-1-amine in organic electronics involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layer, enhancing the efficiency of devices like OLEDs and solar cells. The presence of nitro groups and the conjugated naphthalene core contribute to its electronic properties, allowing efficient charge transport .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and organic photovoltaic devices.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used as a hole transport material in organic electronics.
Uniqueness
N,N-Bis(4-nitrophenyl)naphthalen-1-amine stands out due to its specific electronic properties conferred by the nitro groups and naphthalene core. These properties make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial.
Properties
CAS No. |
150044-10-3 |
|---|---|
Molecular Formula |
C22H15N3O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N,N-bis(4-nitrophenyl)naphthalen-1-amine |
InChI |
InChI=1S/C22H15N3O4/c26-24(27)19-12-8-17(9-13-19)23(18-10-14-20(15-11-18)25(28)29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H |
InChI Key |
RNALZTKNRHNQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
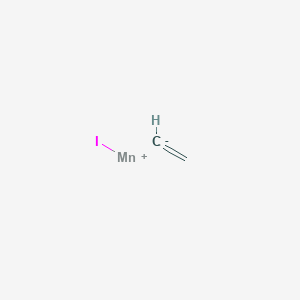
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
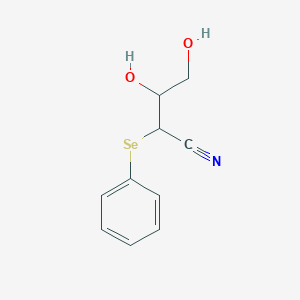
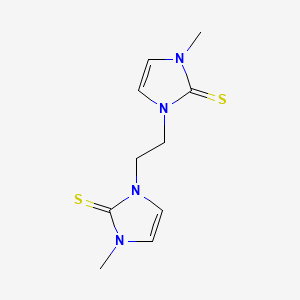
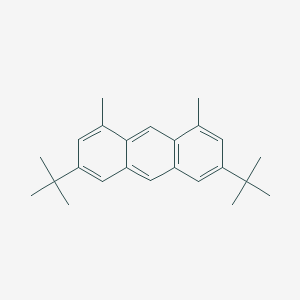
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
